molecular formula C9H11NO2 B063109 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 175136-34-2

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No. B063109
CAS RN: 175136-34-2
M. Wt: 165.19 g/mol
InChI Key: FVLCICVRAPEYNX-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a pale brown powder .


Synthesis Analysis

The compound can be synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is C9H11NO2 . The InChI Key is FVLCICVRAPEYNX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as an intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .


Physical And Chemical Properties Analysis

The compound is a pale brown powder . It is soluble in water and highly soluble in ethanol and acetone . The melting point is between 77.0-83.0°C .

Scientific Research Applications

Organic Synthesis

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is often used as a raw material in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . It could potentially be involved in the synthesis of new drugs, although specific applications aren’t detailed in the sources.

Agrochemicals

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine may also be used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

Dyestuffs

The compound is also used in the production of dyestuffs . It could potentially be used to create new colors or improve the properties of existing dyes.

Safety and Hazards

The compound is incompatible with oxidizing agents . The safety information includes the following hazard statements: H301-H311-H315-H319 . Precautionary measures include P280-P301+P310-P305+P351+P338-P361-P405-P501A .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCICVRAPEYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379637
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175136-34-2
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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